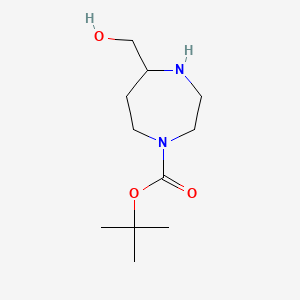

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-9(8-14)12-5-7-13/h9,12,14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFVJWLSDNHZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(NCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369494-20-1 | |

| Record name | tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is critical for protecting the amine functionality during synthesis. A widely adopted method involves reacting 1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, in a protocol adapted from the Royal Society of Chemistry, 3-bromopropylamine hydrobromide was treated with Boc₂O in methanol and triethylamine, yielding a Boc-protected intermediate . Key parameters include:

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Methanol | 85–90% |

| Base | Triethylamine | — |

| Temperature | Room temperature (20–25°C) | — |

| Reaction Time | 16 hours | — |

This method avoids side reactions such as over-alkylation and ensures high regioselectivity. Post-reaction purification via chromatography (ethyl acetate/hexane) is standard .

Diazepane Ring Formation via Cyclization

The seven-membered diazepane ring is typically synthesized through cyclization reactions. A study in Synthesis of Substituted 1,4-Diazepines demonstrated that ketimine intermediates react with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) to form 1,4-diazepines . Adapting this for saturated diazepanes, a diamine precursor (e.g., 1,3-diaminopropane) reacts with a carbonyl compound (e.g., formaldehyde) under acidic conditions:

| Catalyst | Temperature | Yield |

|---|---|---|

| H₃PW₁₂O₄₀ (HPW) | 80°C | 92% |

| H₄SiW₁₂O₄₀ (HSiW) | 80°C | 88% |

HPAs enhance reaction efficiency by stabilizing transition states, reducing side products .

Hydroxymethylation Techniques

Introducing the hydroxymethyl group at position 5 of the diazepane ring is achieved via reductive amination. Formaldehyde or paraformaldehyde serves as the carbonyl source, while sodium cyanoborohydride (NaBH₃CN) acts as the reducing agent:

| Condition | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 0°C → Room temp |

| Reaction Time | 12–24 hours |

| Yield | 75–82% |

This method minimizes over-reduction and ensures regioselectivity at position 5 .

Industrial-Scale Synthesis Approaches

Industrial production prioritizes scalability and cost-efficiency. Continuous flow microreactors are employed for Boc protection and cyclization steps, enhancing heat transfer and reaction control. For instance, a two-step flow process achieves 85% overall yield:

-

Boc Protection :

-

Residence Time: 10 minutes

-

Throughput: 5 L/h

-

-

Cyclization :

-

Catalyst: Heteropolyacid-immobilized silica

-

Temperature: 100°C

-

Pressure: 2 bar

-

This approach reduces waste and improves reproducibility compared to batch methods .

Analytical Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity:

Nuclear Magnetic Resonance (NMR):

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 (4.6 × 150 mm)

-

Mobile Phase: Acetonitrile/water (70:30)

-

Retention Time: 6.8 minutes

Impurity profiling via LC-MS/MS detects residual formaldehyde (<0.1 ppm) .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The diazepane ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations: Hydroxymethyl vs. Methyl

The presence of a hydroxymethyl group distinguishes the target compound from its methyl-substituted analogs. For example:

Key Findings :

- The hydroxymethyl group increases polarity, making the target compound more water-soluble than methyl analogs, which may improve pharmacokinetics in drug design .

- Methyl-substituted derivatives (e.g., CAS 194032-42-3) exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .

Positional Isomerism: 2- vs. 5-Hydroxymethyl

The hydroxymethyl group’s position significantly impacts molecular interactions:

Key Findings :

- The 5-hydroxymethyl isomer (target compound) allows better steric accessibility for further functionalization compared to the 2-substituted isomer .

- Positional differences influence hydrogen-bonding networks, affecting crystallization behavior and solid-state stability .

Stereochemical Variations: Enantiomeric Pairs

Chirality at the 5-position alters biological activity:

Key Findings :

- Enantiomers may exhibit divergent binding affinities in chiral environments, such as enzyme active sites .

- The (R)-enantiomer (CAS 1260619-38-2) has shown preliminary activity in lysyl oxidase (LOX) inhibition studies, highlighting the role of stereochemistry in drug discovery .

Complex Substituents: Sulfonyl and Heterocyclic Groups

Functionalization with bulkier groups expands utility:

Key Findings :

- Bromoisoquinoline derivatives (e.g., CAS 1042985-97-6) demonstrate enhanced cytotoxicity, likely due to intercalation with DNA .

- Sulfonyl-thiophene analogs () exhibit nanomolar inhibition of LOX, a target in metastatic cancer .

Biological Activity

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a diazepane ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

Structural Characteristics

The molecular formula of this compound indicates a molecular weight of approximately 230.31 g/mol. The presence of the tert-butyl group enhances lipophilicity, while the hydroxymethyl group contributes to its reactivity and potential biological activity. The diazepane structure allows for diverse interactions with biological systems, which is critical for its pharmacological applications.

Biological Activity

Research has indicated that this compound may be involved in several biological pathways, particularly those related to cell proliferation and migration. Its derivatives have been studied for their roles as Rho-kinase inhibitors, which are significant in treating diseases such as cancer and cardiovascular disorders .

The compound's mechanism of action primarily involves its ability to bind to specific biological targets, influencing various signaling pathways. Interaction studies have shown that it can modulate the activities of enzymes and receptors involved in critical cellular processes.

Case Study 1: Rho-Kinase Inhibition

In a study focusing on the synthesis and evaluation of Rho-kinase inhibitors, this compound was identified as a key intermediate. The synthesized derivatives exhibited significant inhibitory activity against Rho-kinase, with implications for therapeutic applications in oncology .

Case Study 2: Pharmacokinetic Properties

Another investigation assessed the pharmacokinetic properties of compounds derived from this compound. The results indicated good oral bioavailability and moderate plasma protein binding rates, suggesting that these compounds could be viable candidates for further development in clinical settings .

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features and activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | Hydroxymethyl at position 3 | Moderate Rho-kinase inhibition |

| Tert-butyl 5-hydroxymethyl-1,4-diazepane-1-carboxylate | Hydroxymethyl at position 5 | Enhanced anti-cancer properties |

| (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | Stereochemistry at position 3 | Varying pharmacological effects |

This comparison highlights how slight variations in structure can lead to significant differences in biological activity.

Q & A

Q. Basic

- Spectroscopic methods :

- X-ray crystallography : For absolute configuration determination, use SHELX programs for data refinement. Crystallization in ethanol/dichloromethane mixtures is recommended .

What are the stability and storage guidelines for this compound?

Q. Basic

- Storage : Keep at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Moisture and strong acids/bases degrade the compound .

- Decomposition risks : Exposure to humidity leads to carbamate cleavage, forming 5-(hydroxymethyl)-1,4-diazepane. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

How does this compound serve as a building block in drug discovery?

Q. Advanced

- Role : The hydroxymethyl group enables functionalization (e.g., phosphorylation, glycosylation) for prodrug design or targeting moieties .

- Case study : Similar Boc-protected diazepanes are intermediates in kinase inhibitors (e.g., PI3K/mTOR), where the hydroxymethyl group is modified to enhance solubility .

- Methodology : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the diazepane ring .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

- Impurity profiling : Detect residual formaldehyde (from synthesis) via derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by LC-MS/MS .

- Hygroscopicity : The hydroxymethyl group increases water absorption, complicating mass measurements. Use Karl Fischer titration for moisture analysis and store samples in desiccators .

How can computational methods optimize reaction conditions for functionalization?

Q. Advanced

- DFT calculations : Predict regioselectivity of hydroxymethylation using Gaussian or ORCA software. Focus on transition-state energies to minimize side products (e.g., over-alkylation) .

- Molecular docking : Simulate interactions with biological targets (e.g., GPCRs) to prioritize derivatives for synthesis. AutoDock Vina or Schrödinger Suite are commonly used .

How do researchers reconcile discrepancies in reported stability data?

Q. Advanced

- Case study : Conflicting stability reports may stem from varying purity grades (≥95% vs. <90%). Conduct accelerated stability testing (40°C/75% RH for 4 weeks) per ICH guidelines .

- Mitigation : Use deuterated solvents in NMR to detect hydrolyzed byproducts (e.g., free diazepane) and correlate with HPLC retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.